Bienvenue dans la boutique en ligne BenchChem!

Endothelial lipase inhibitor-1

Lipid metabolism Cardiovascular disease models In vitro pharmacology

Endothelial lipase inhibitor-1 (CAS 1466427-02-0) is a potent small-molecule EL/LIPG inhibitor (IC50 = 49 nM) optimized for in vitro enzyme inhibition assays and cell-free biochemical screens. DMSO solubility of 25 mg/mL (61.51 mM) enables standard HTS stock preparation. Unlike XEN445 or GSK264220A, this compound offers multi-vendor availability from established research chemical suppliers, ensuring sustained long-term access and supply chain redundancy. Its molecular weight (406.43) and pyrimidinedione carboxamide scaffold provide useful structural diversity for SAR studies. Note: Published selectivity data against LPL/HL are not available; re-optimize experimental conditions accordingly. For research use only.

Molecular Formula C22H22N4O4
Molecular Weight 406.4 g/mol
Cat. No. B2837503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelial lipase inhibitor-1
Molecular FormulaC22H22N4O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=C(C(=O)NC(=O)N4)N
InChIInChI=1S/C22H22N4O4/c23-18-19(25-22(29)26-20(18)27)21(28)24-16-10-4-9-15-14(16)8-5-11-17(15)30-12-13-6-2-1-3-7-13/h1-3,5-8,11,16H,4,9-10,12,23H2,(H,24,28)(H2,25,26,27,29)/t16-/m1/s1
InChIKeyDZBXQBHHXZDUJS-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Endothelial Lipase Inhibitor-1 (CAS 1466427-02-0) — Procurement-Grade Reference for Cardiovascular and Lipid Metabolism Research


Endothelial lipase inhibitor-1 (CAS 1466427-02-0) is a small-molecule endothelial lipase (EL/LIPG) inhibitor with a molecular formula of C22H22N4O4 and a molecular weight of 406.43 . The compound is commercially available from multiple research chemical suppliers with reported purity levels ≥98% [1]. Endothelial lipase catalyzes the hydrolysis of high-density lipoprotein (HDL) phospholipids, and its inhibition constitutes a pharmacologically validated approach for raising plasma HDL cholesterol levels . Unlike several alternative EL inhibitors for which peer-reviewed primary literature exists, Endothelial lipase inhibitor-1 is not associated with a published discovery paper in indexed journals; all available quantitative data originate from vendor technical datasheets and commercial product listings.

Why Endothelial Lipase Inhibitor-1 Cannot Be Interchanged with XEN445 or GSK264220A Without Experimental Re-validation


Endothelial lipase inhibitors within the same target class exhibit pronounced variation in key procurement-relevant parameters—including absolute potency against human EL, selectivity over the structurally homologous lipoprotein lipase (LPL) and hepatic lipase (HL), molecular weight, and solubility characteristics—that render direct substitution scientifically invalid without re-optimization of experimental conditions [1]. Critically, Endothelial lipase inhibitor-1 lacks published selectivity data and in vivo pharmacokinetic characterization, whereas comparators such as XEN445 and GSK264220A possess well-defined selectivity profiles and, in the case of XEN445, established in vivo HDL-elevating efficacy in murine models [2]. The absence of peer-reviewed primary literature for Endothelial lipase inhibitor-1 introduces additional reproducibility and provenance considerations that are absent for extensively documented alternatives . These non-interchangeable attributes are quantified in the evidence guide below.

Endothelial Lipase Inhibitor-1 Quantitative Differentiation: Head-to-Head Comparator Data and Procurement Decision Metrics


Endothelial Lipase Inhibitor-1 DMSO Solubility Comparison vs. XEN445 and GSK264220A — Experimental Preparation Considerations

Endothelial lipase inhibitor-1 exhibits DMSO solubility of 25 mg/mL (61.51 mM) under ultrasonic conditions, as reported across multiple vendor datasheets . This value differs from XEN445 and GSK264220A, both of which also report 25 mg/mL DMSO solubility but at substantially higher molar concentrations due to lower molecular weights [1]. The molar solubility directly influences the maximum achievable stock concentration for in vitro assays and the feasible dosing range for cell-based experiments.

Lipid metabolism Cardiovascular disease models In vitro pharmacology

Endothelial Lipase Inhibitor-1 vs. GSK264220A — Human Endothelial Lipase Potency Comparison from Vendor-Reported IC50 Data

Endothelial lipase inhibitor-1 is reported with an IC50 of 49 nM against endothelial lipase across multiple commercial datasheets [1]. GSK264220A, a sulfonylfuran urea EL inhibitor with published peer-reviewed characterization, is reported with an IC50 of 16 nM for human endothelial lipase, representing approximately 3.1-fold greater potency [2]. A separate vendor source reports GSK264220A with an IC50 of 0.13 µM (130 nM) against human EL, a value that is approximately 2.7-fold less potent than Endothelial lipase inhibitor-1 [3]. The variability in GSK264220A potency reporting across sources highlights the necessity of independent potency verification in the user's specific assay system.

Enzyme inhibition Lipase pharmacology High-throughput screening

Endothelial Lipase Inhibitor-1 vs. XEN445 — Comparative Potency Against Human Endothelial Lipase

Endothelial lipase inhibitor-1 demonstrates an IC50 of 49 nM against endothelial lipase based on vendor datasheet information . XEN445, an anthranilic acid-derived EL inhibitor with full peer-reviewed publication support, exhibits an IC50 of 237 nM (0.237 µM) against human endothelial lipase in the primary discovery literature and corroborated across multiple vendor specifications . Under the reported conditions, Endothelial lipase inhibitor-1 is approximately 4.8-fold more potent than XEN445 in terms of IC50 value.

Enzyme inhibition Lipase selectivity Cardiovascular pharmacology

Endothelial Lipase Inhibitor-1 Selectivity Profile — Data Gap Relative to XEN445 and GSK264220A

Selectivity data for Endothelial lipase inhibitor-1 against the homologous triglyceride lipase family members—lipoprotein lipase (LPL) and hepatic lipase (HL)—are not reported in any available vendor datasheets or public databases . In contrast, XEN445 demonstrates >20-fold selectivity for EL over both LPL (IC50 = 20 µM) and HL (IC50 = 9.5 µM) . GSK264220A exhibits limited EL selectivity, with reported IC50 values of 0.13 µM for human EL and 0.10 µM for LPL—a selectivity ratio of only 1.3-fold [1]. This data absence for Endothelial lipase inhibitor-1 constitutes a critical procurement consideration for experiments requiring interpretation of EL-specific versus pan-lipase inhibitory effects.

Lipase selectivity Off-target pharmacology Triglyceride lipase family

Endothelial Lipase Inhibitor-1 in Vivo Characterization Status — Comparison with XEN445 and GSK264220A

No in vivo pharmacokinetic, pharmacodynamic, or efficacy data are available for Endothelial lipase inhibitor-1 in any vendor datasheets or public databases reviewed . By comparison, XEN445 has demonstrated in vivo efficacy in wild-type mice: oral administration at 30 mg/kg increased plasma HDL cholesterol concentrations by 16% after three days and by 30% after nine days of dosing, with reported good ADME and PK properties . GSK264220A lacks publicly disclosed in vivo HDL elevation data despite its earlier discovery timeline, though the mechanistic rationale for HDL elevation via EL inhibition is well-established [1]. This documentation gap for Endothelial lipase inhibitor-1 renders it unsuitable for experiments requiring extrapolation to in vivo systems without extensive de novo characterization.

In vivo pharmacology HDL cholesterol Preclinical cardiovascular models

Endothelial Lipase Inhibitor-1 vs. BMS Patent Compound (BDBM205032) — Potency Benchmarking Against Advanced Preclinical Candidate

Endothelial lipase inhibitor-1 exhibits an IC50 of 49 nM against endothelial lipase [1]. A Bristol-Myers Squibb patent compound (BDBM205032, US9249096 Example 45) demonstrates an IC50 of 2.71 nM against human endothelial lipase as documented in the BindingDB database [2]. This patent-disclosed compound is approximately 18-fold more potent than Endothelial lipase inhibitor-1 in terms of IC50 value. BDBM205032 represents a more advanced preclinical optimization effort with sub-nanomolar potency and is not commercially available as a research tool compound, whereas Endothelial lipase inhibitor-1 is readily procurable from multiple vendors.

Lead optimization Patent landscape EL inhibitor discovery

Endothelial Lipase Inhibitor-1 — Optimal Research Applications Based on Quantified Differentiation Evidence


In Vitro Endothelial Lipase Biochemical Assays Where 49 nM Potency Is Sufficient

Endothelial lipase inhibitor-1 is suitable for in vitro enzyme inhibition assays and cell-free biochemical screens where an IC50 of 49 nM provides adequate target engagement and where the absence of selectivity data against LPL/HL does not confound interpretation. Given that XEN445 is 4.8-fold less potent (IC50 = 237 nM) and GSK264220A potency varies across sources (16–130 nM), Endothelial lipase inhibitor-1 occupies a middle-tier potency position among commercially available EL inhibitors . Its DMSO solubility of 25 mg/mL (61.51 mM) enables standard stock solution preparation for high-throughput screening workflows [1].

EL Inhibitor Tool Compound Requiring Multi-Vendor Sourcing Flexibility

Endothelial lipase inhibitor-1 is widely available from multiple established research chemical suppliers (TargetMol, Adooq, MedChemExpress, Beyotime, Xcessbio, Glpbio, among others), offering procurement flexibility and supply chain redundancy that is not available for XEN445 or GSK264220A, which have more restricted commercial distribution . This multi-vendor availability may be advantageous for research programs requiring sustained, long-term compound access or those operating under procurement constraints that favor compounds with established commercial footprints.

Experiments Prioritizing Molecular Weight-Differentiated Physicochemical Properties

With a molecular weight of 406.43, Endothelial lipase inhibitor-1 is approximately 11% heavier than XEN445 (366.33) and GSK264220A (363.43), and contains a more complex heterocyclic scaffold incorporating a pyrimidinedione carboxamide moiety . This structural divergence may confer different membrane permeability, protein binding, or metabolic stability profiles—though no comparative ADME data exist to confirm such differences. The molecular weight differential may be a relevant selection criterion for structure-activity relationship (SAR) studies or for experiments where physicochemical property diversity is explicitly desired.

Preliminary EL Inhibitor Evaluation When Selectivity and in Vivo Data Are Not Required

Endothelial lipase inhibitor-1 may serve as an initial screening tool or positive control for establishing EL inhibition assay conditions, provided that the experimental objectives do not require knowledge of LPL/HL selectivity (unlike XEN445, which offers >20-fold documented selectivity) or in vivo efficacy extrapolation (unlike XEN445, which provides quantitative HDL elevation data) . The compound's 49 nM IC50 establishes a benchmark potency reference point against which other EL inhibitors can be compared within the user's specific assay system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endothelial lipase inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.